molecular formula C20H22BrN5O B11152697 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

Cat. No.: B11152697
M. Wt: 428.3 g/mol
InChI Key: LPYAVPNVUGBEMK-UHFFFAOYSA-N
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Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a complex organic compound that features a unique combination of indole, pyrimidine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

The next step involves the alkylation of the brominated indole with an ethylamine derivative to introduce the ethyl group. This is followed by the coupling of the resulting intermediate with a pyrimidine derivative under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyrimidine and piperidine moieties contribute to the compound’s binding affinity and specificity .

Properties

Molecular Formula

C20H22BrN5O

Molecular Weight

428.3 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C20H22BrN5O/c21-17-5-4-15-6-11-25(18(15)13-17)12-9-22-19(27)16-3-1-10-26(14-16)20-23-7-2-8-24-20/h2,4-8,11,13,16H,1,3,9-10,12,14H2,(H,22,27)

InChI Key

LPYAVPNVUGBEMK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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